molecular formula C8H9ClIN5 B14087061 4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B14087061
M. Wt: 337.55 g/mol
InChI Key: ORJLUBIFGHJWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine and iodine substituents at specific positions. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions starting from readily available precursorsFor example, a solution of 3H-pyrazolo[3,4-d]pyrimidin-4-amine can be treated with n-iodo-succinamide in dimethylformamide (DMF) at elevated temperatures to introduce the iodine substituent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the halogenation steps.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like n-iodo-succinamide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but with an amino group instead of chlorine and iodine.

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyrimidine family with different substituents.

Uniqueness

The presence of both chlorine and iodine substituents in 4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine makes it unique compared to other similar compounds. These substituents impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H9ClIN5

Molecular Weight

337.55 g/mol

IUPAC Name

4-chloro-3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C8H9ClIN5/c1-3(2)15-7-4(6(10)14-15)5(9)12-8(11)13-7/h3H,1-2H3,(H2,11,12,13)

InChI Key

ORJLUBIFGHJWJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=NC(=N2)N)Cl)C(=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.